(5Z)-1-(4-ethoxyphenyl)-2-thioxo-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5Z)-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE: is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a sulfanylidene group, and a triphenylpyrrol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5Z)-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Heparinoid Compounds: Similar to heparin, these compounds have anticoagulant properties and are derived from marine organisms.
Uniqueness: (5Z)-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-5-[(1,2,5-TRIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-DIAZINANE-4,6-DIONE is unique due to its complex structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to form stable complexes with biological macromolecules and its potential therapeutic properties set it apart from other similar compounds.
Properties
Molecular Formula |
C35H27N3O3S |
---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(5Z)-1-(4-ethoxyphenyl)-2-sulfanylidene-5-[(1,2,5-triphenylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C35H27N3O3S/c1-2-41-29-20-18-28(19-21-29)38-34(40)30(33(39)36-35(38)42)22-26-23-31(24-12-6-3-7-13-24)37(27-16-10-5-11-17-27)32(26)25-14-8-4-9-15-25/h3-23H,2H2,1H3,(H,36,39,42)/b30-22- |
InChI Key |
VUKBQZRYLDHROM-SWKFRHMKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)/C(=O)NC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC2=S |
Origin of Product |
United States |
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